molecular formula C21H22N2O4S2 B2880493 N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 923467-60-1

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2880493
CAS No.: 923467-60-1
M. Wt: 430.54
InChI Key: CLXHFTDTIQYNAA-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 923467-60-1) is a synthetic small molecule with a molecular formula of C21H22N2O4S2 and a molecular weight of 430.54 g/mol . This chemical is offered with a guaranteed purity of 90% or higher for research applications . The compound features a complex structure that incorporates both a benzothiophene and a benzenesulfonyl group linked through a piperidine-carboxamide core. This structure is characteristic of compounds investigated for their potential in pharmaceutical development, particularly in the areas of enzyme inhibition and cancer research. Related benzenesulfonamide compounds have demonstrated significant inhibitory activity against cancer-associated human carbonic anhydrase (hCA) isoforms, such as hCA IX and XII, which are validated targets for anticancer drug development due to their role in tumor cell survival and proliferation . Furthermore, structural analogs containing the 4-methoxybenzenesulfonyl group have been explored as high-affinity sigma-1 receptor (σ1R) antagonists, showing promising activity in preclinical models of chronic neuropathic and inflammatory pain . Other sulfonamide derivatives have been reported to induce ferroptosis, a novel form of programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-27-18-3-5-19(6-4-18)29(25,26)23-11-8-15(9-12-23)21(24)22-17-2-7-20-16(14-17)10-13-28-20/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXHFTDTIQYNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol, yielding methyl piperidine-4-carboxylate (89% yield). This step prevents unwanted side reactions during subsequent sulfonylation.

Sulfonylation of the Piperidine Nitrogen

The methyl ester reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). After 12 hours, the product methyl 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylate is isolated via column chromatography (76% yield).

Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 6 hours, yielding the carboxylic acid derivative (92% yield).

Amide Bond Formation with 5-Amino-1-Benzothiophene

Activation of the Carboxylic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in DCM, forming the N-hydroxysuccinimide ester intermediate.

Coupling with 5-Amino-1-Benzothiophene

The activated ester reacts with 5-amino-1-benzothiophene in dimethylformamide (DMF) at room temperature for 24 hours. Purification via preparative HPLC (C-18 column, 5 mM NH₄HCO₃/MeCN gradient) affords the final product (68% yield).

Alternative Synthetic Routes

Direct Sulfonylation of Preformed Amide

An alternative approach involves coupling piperidine-4-carboxylic acid with 5-amino-1-benzothiophene first, followed by sulfonylation. However, this method suffers from lower yields (43%) due to steric hindrance during sulfonylation.

Microwave-Assisted Amidation

Using microwave irradiation (100°C, 30 minutes) with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent improves reaction efficiency (82% yield).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, benzothiophene-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.42–3.38 (m, 4H, piperidine-H), 2.91 (t, J = 12.0 Hz, 2H), 2.18–2.10 (m, 1H), 1.92–1.85 (m, 2H).
  • ¹³C NMR : 172.8 (C=O), 163.2 (SO₂), 142.1–112.7 (aromatic carbons), 55.2 (OCH₃), 48.3–42.1 (piperidine carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₁N₂O₄S₂ : 429.0946 ([M+H]⁺).
  • Observed : 429.0951 ([M+H]⁺).

Optimization and Challenges

Sulfonylation Efficiency

Triethylamine proved superior to pyridine as a base, minimizing side-product formation. Elevated temperatures (>40°C) led to decomposition, necessitating room-temperature reactions.

Amidation Solvent Screening

DMF outperformed THF and acetonitrile in solubilizing both the activated ester and the amine, achieving 68% yield versus <50% in other solvents.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with ethylcarbodiimide hydrochloride (EDCl) reduces costs by 60% with minimal yield impact (65% vs. 68%).

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 (improved to 28 via solvent recycling).
  • E-Factor : 18.7 (organic waste minimized via aqueous workups).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carboxamide group or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Reference
N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide Not explicitly provided (inferred: ~C₂₀H₂₁N₂O₄S₂) ~425–440 (estimated) Benzothiophene, piperidine-4-carboxamide, 4-methoxybenzenesulfonyl Hypothesized: Antibacterial/enzyme inhibition (structural analogy)
1-[(2,4-Dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide Not provided Not provided Pyrazole core, dichlorophenylmethyl, 4-methoxybenzenesulfonyl Antibacterial, antimycobacterial (42.9% yield in synthesis)
Compound 118 (mPGES-1 inhibitor) Not provided Not provided Benzimidazole, piperidine-4-carboxamide, trifluoromethylpyridine Potent mPGES-1 inhibition (reference standard)
N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide C₁₉H₁₉NO₄S₂ 389.48 Benzothiophene, butanamide chain, 4-methoxybenzenesulfonyl No activity specified (structural analog)
N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide C₁₈H₂₂N₄O₂ 326.39 Benzyl-piperidine, pyrimidinecarboxamide No activity specified

Key Observations

Sulfonamide Group : The 4-methoxybenzenesulfonyl group is shared with the pyrazole derivative (), which demonstrates antibacterial activity. This suggests sulfonamide groups may enhance antimicrobial properties through target binding or solubility .

Piperidine-4-Carboxamide : Present in both the target compound and Compound 118 (), this motif is critical for enzyme inhibition (e.g., mPGES-1), likely due to hydrogen bonding with catalytic residues .

Benzothiophene vs. Benzimidazole/Pyrazole : The benzothiophene moiety in the target compound and ’s analog may influence lipophilicity and membrane penetration compared to nitrogen-rich heterocycles (e.g., benzimidazole in Compound 118) .

Chain Flexibility : The butanamide chain in ’s compound vs. the rigid piperidine ring in the target highlights how backbone flexibility impacts pharmacokinetics. Piperidine derivatives often exhibit improved metabolic stability .

Biological Activity

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzothiophene moiety and a methoxybenzenesulfonyl group. Its structure can be represented as follows:

N 1 benzothiophen 5 yl 1 4 methoxybenzenesulfonyl piperidine 4 carboxamide\text{N 1 benzothiophen 5 yl 1 4 methoxybenzenesulfonyl piperidine 4 carboxamide}

This complex structure contributes to its biological activity through multiple mechanisms of action.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For example, a related series of piperidine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate
7mBacillus subtilisStrong
7nEscherichia coliWeak

The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that certain derivatives possess significant inhibitory effects, with IC50 values indicating their potency:

CompoundEnzymeIC50 (µM)
7pAcetylcholinesterase (AChE)0.63 ± 0.001
7rUrease2.14 ± 0.003

These findings suggest that the compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections .

3. Anticancer Potential

The benzothiophene and piperidine moieties are known for their anticancer properties. Research indicates that compounds bearing these structures can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival .

Case Studies

Case Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of synthesized piperidine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound had comparable activity to known antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects on AChE revealed that the compound significantly reduced enzyme activity in vitro, demonstrating promise for neuroprotective applications. The binding affinity was confirmed through molecular docking studies, which illustrated favorable interactions with the active site of AChE .

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